molecular formula C20H30O3 B3025171 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone CAS No. 898755-42-5

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone

Cat. No.: B3025171
CAS No.: 898755-42-5
M. Wt: 318.4 g/mol
InChI Key: QIFFYAGZISWGEC-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone is an organic compound that features a dioxane ring and a valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone typically involves the formation of the dioxane ring followed by the attachment of the valerophenone group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with a suitable valerophenone derivative under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and valerophenone moiety can interact with active sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone: Similar structure with an ethoxy group instead of a propyl group.

    5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3’-iodovalerophenone: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone is unique due to its specific combination of the dioxane ring and valerophenone moiety with a propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-4-7-16-10-12-17(13-11-16)18(21)8-5-6-9-19-22-14-20(2,3)15-23-19/h10-13,19H,4-9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFYAGZISWGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645987
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-42-5
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
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5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
Reactant of Route 5
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
Reactant of Route 6
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone

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